Methyl 3-(2-thienyl)heptanoate

Description

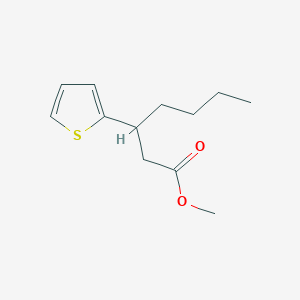

Methyl 3-(2-thienyl)heptanoate is an organic ester featuring a heptanoic acid backbone substituted with a 2-thienyl group at the third carbon and a methyl ester group at the terminal position. The thienyl moiety (C₄H₃S) introduces aromaticity and sulfur-based electronic effects, distinguishing it from simpler aliphatic esters.

Properties

Molecular Formula |

C12H18O2S |

|---|---|

Molecular Weight |

226.34 g/mol |

IUPAC Name |

methyl 3-thiophen-2-ylheptanoate |

InChI |

InChI=1S/C12H18O2S/c1-3-4-6-10(9-12(13)14-2)11-7-5-8-15-11/h5,7-8,10H,3-4,6,9H2,1-2H3 |

InChI Key |

KBFLPUGNRQFWCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(=O)OC)C1=CC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Methyl 3-(2-thienyl)heptanoate with key analogs based on inferred and literature-derived

*Note: Properties for this compound are inferred based on structural additions to Methyl heptanoate.

Key Observations:

- Molecular Weight: The addition of a 2-thienyl group (~83.13 g/mol) to Methyl heptanoate increases its molecular weight by ~58%, altering its volatility and boiling point .

- Solubility: The thienyl group introduces mild polarity, likely reducing solubility in non-polar solvents compared to Methyl heptanoate but enhancing compatibility with aromatic systems .

Analytical Characterization

- Chromatography: Complex esters like those in are analyzed via HPLC (retention time ~1.25 minutes under specific conditions) and LCMS (e.g., m/z 733 [M+H]⁺). This compound would likely require similar methods for purity assessment.

- Spectroscopy : The thienyl group’s UV-Vis absorption (~250–300 nm) and distinct NMR signals (e.g., aromatic protons at δ 6.8–7.2 ppm) would aid structural confirmation.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-(2-thienyl)heptanoate?

Answer:

The synthesis typically involves esterification of 3-(2-thienyl)heptanoic acid with methanol under acid catalysis (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Reaction setup: Reflux the acid and methanol in a 1:3 molar ratio with catalytic acid for 6–8 hours.

- Purification: Neutralize residual acid with sodium bicarbonate, followed by solvent removal under reduced pressure. Distill the crude product using fractional distillation (boiling point ~220–230°C, inferred from methyl heptanoate analogs ).

- Validation: Confirm purity via NMR (thienyl proton signals at δ 6.8–7.2 ppm) and GC-MS (molecular ion peak matching theoretical m/z).

Basic: Which analytical techniques are optimal for characterizing this compound?

Answer:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~1.25 minutes under conditions similar to EP 4374877 (method SQD-FA05) .

- LCMS: Monitor for [M+H]+ ion at m/z 229 (calculated for C₁₂H₁₈O₂S). Compare with patent data for structurally related esters .

- FT-IR: Identify ester carbonyl stretch at ~1740 cm⁻¹ and thiophene C-S/C=C vibrations at 650–850 cm⁻¹ .

Advanced: How can the thienyl group’s electronic properties influence the compound’s reactivity in functionalization reactions?

Answer:

The electron-rich 2-thienyl group can direct electrophilic substitution (e.g., nitration, halogenation) at the 5-position. For example:

- Nitration: Use HNO₃/H₂SO₄ at 0°C to introduce a nitro group, enhancing solubility for downstream coupling reactions.

- Cross-coupling: Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) with aryl boronic acids to modify the thienyl moiety .

- Validation: Track regioselectivity via NOESY NMR or X-ray crystallography (if crystalline derivatives are obtainable).

Advanced: How should researchers address contradictions in reported spectral data (e.g., HPLC retention times) across studies?

Answer:

- Parameter standardization: Replicate analytical conditions (column type, mobile phase, temperature) from conflicting sources. For example, EP 4374877 reports 1.25-minute retention using SQD-FA05 conditions , while other methods may vary.

- Internal calibration: Use a reference standard (e.g., methyl heptanoate, CAS 1731-92-6) to normalize retention times .

- Multi-method cross-validation: Combine HPLC with GC-MS or NMR to resolve ambiguities in peak assignment.

Advanced: What strategies optimize the compound’s stability during long-term storage for biological assays?

Answer:

- Storage conditions: Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent ester hydrolysis or thienyl oxidation .

- Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free acid or sulfoxide derivatives) .

- Lyophilization: For aqueous solubility challenges, prepare lyophilized complexes with cyclodextrins (e.g., β-CD) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation: Use a fume hood during synthesis due to volatile methanol byproducts .

- First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can computational modeling predict the compound’s physicochemical properties?

Answer:

- Software tools: Use Gaussian or COSMO-RS to calculate logP (predicted ~3.2), polar surface area (~35 Ų), and solubility parameters.

- Validation: Cross-check with experimental data from NIST Chemistry WebBook (e.g., boiling point, density) .

- Docking studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR exploration.

Advanced: What are the challenges in scaling up the synthesis while maintaining regiochemical purity?

Answer:

- Catalyst optimization: Replace homogeneous acids with heterogeneous catalysts (e.g., Amberlyst-15) to simplify purification at scale .

- Process monitoring: Implement in-line FTIR or Raman spectroscopy to track esterification progress and intermediates.

- Byproduct mitigation: Use Dean-Stark traps to remove water and shift equilibrium toward ester formation .

Basic: How is the compound’s CAS registry number (if available) validated across databases?

Answer:

Cross-reference identifiers from authoritative sources:

- NIST: Verify spectral data alignment with entries in the Standard Reference Database .

- Patent literature: Check EP 4374877 for structurally related esters and their CAS numbers .

- Commercial catalogs: Confirm via Kanto Chemical’s listings (e.g., methyl heptanoate CAS 1731-92-6) .

Advanced: What mechanistic insights explain the compound’s behavior under radical-initiated polymerization conditions?

Answer:

- Radical stability: The thienyl group’s conjugation can stabilize propagating radicals, altering polymerization kinetics.

- Kinetic studies: Use ESR spectroscopy to monitor radical intermediates during AIBN-initiated polymerization .

- Product analysis: Characterize polymer MW via GPC and thermal stability via TGA (decomposition onset ~250°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.